molecular formula C13H10BrNO2 B085113 2-((3-Bromophenyl)amino)benzoic acid CAS No. 13278-39-2

2-((3-Bromophenyl)amino)benzoic acid

Cat. No. B085113
CAS RN: 13278-39-2
M. Wt: 292.13 g/mol
InChI Key: IRGQJNUPNQPHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-((3-Bromophenyl)amino)benzoic acid involves steps like bromination, azidonation, and reduction. These procedures take advantage of starting materials like dimethylbenzoic acid, leading to target compounds characterized by techniques such as IR, 1H NMR, and elemental analysis. Such methods are noted for their simplicity, post-treatment ease, and cost-effectiveness compared to other bromination-based approaches (G. Yong, 2010).

Molecular Structure Analysis

Investigations into the molecular structure of bromophenyl-amino benzoic acid derivatives utilize various spectroscopic techniques, including IR, 1H NMR, and computational methods. These studies reveal information about molecular geometry, intramolecular interactions, and the influence of substituents on the molecule's electronic environment. Notably, analyses like UV–VIS absorption spectra and density functional theory (DFT) calculations provide insights into acid-base dissociation, azo-hydrazone tautomerism, and the electronic properties of these molecules (T. Baul et al., 2009).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, forming complexes with metals, undergoing cyclization, and exhibiting specific reactivity due to the presence of the bromophenyl and amino groups. These reactions not only demonstrate the compound's reactivity but also its potential to form structures with diverse chemical properties and applications. For example, its ability to form complexes with metals like Cd(II) has been explored, highlighting its versatility as a ligand (Sudad A. Jaber et al., 2021).

Scientific Research Applications

  • Synthesis of Plant Growth Regulators : One study describes the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its derivatives, which are potential plant growth regulators (Teitei, 1980).

  • Biological Activity in Metal Complexes : Another research focuses on the synthesis of a cadmium (II) coordinate complex with 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid and its antimicrobial activities against various microorganisms (Jaber, Kyhoiesh, & Jawad, 2021).

  • Antibacterial Screening : A study on the synthesis and antibacterial screening of N-benzyl-2-aminobenzoic acid demonstrates its use in pharmaceuticals, although it showed no activity against various bacteria (Odion, Ajibosin, & Usifoh, 2021).

  • Electrochemical Behavior Analysis : Research into the electrochemical reduction of related compounds like 2-hydroxy-5-sulfophenyl-azo-benzoic acids reveals insights into their electrochemical behavior and reduction mechanisms (Mandić, Nigović, & Šimunić, 2004).

  • Microbial Biosynthesis : A study on the microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli, which is a crucial building block molecule, demonstrates the potential of microbial systems for producing these compounds (Zhang & Stephanopoulos, 2016).

  • Antimicrobial Activity Studies : Another research synthesized a series of 2-amino benzoic acid derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains (Mahiwal, Kumar, & Narasimhan, 2012).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . The specific hazard and precautionary statements were not provided in the search results .

Future Directions

Benzamides, including “2-((3-Bromophenyl)amino)benzoic acid”, are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The development of new synthetic methods for this type of compounds can be of considerable importance .

properties

IUPAC Name

2-(3-bromoanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGQJNUPNQPHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565978
Record name 2-(3-Bromoanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13278-39-2
Record name 2-[(3-Bromophenyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13278-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromoanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-Bromophenyl)amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-((3-Bromophenyl)amino)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-((3-Bromophenyl)amino)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-((3-Bromophenyl)amino)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-((3-Bromophenyl)amino)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-((3-Bromophenyl)amino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.